4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (>C=N-) formed by the condensation of a primary amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 2-chloro-6-methylaniline. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is refluxed for about 1 hour and then cooled to room temperature. The resulting product is then concentrated to yield a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenols with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol has several scientific research applications:
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Industry: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. The azomethine group (>C=N-) and the phenolic oxygen atom coordinate with metal ions, forming a square planar geometry around the metal center . This coordination can induce intramolecular charge transfer, affecting the electronic properties of the compound and its complexes. The biological activity, such as antimicrobial effects, is likely due to the interaction of these metal complexes with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}phenol: Similar structure with a dimethylphenyl group instead of a chloromethylphenyl group.
4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure with a methylphenyl group instead of a chloromethylphenyl group.
Uniqueness
4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can influence its electronic properties and reactivity. This compound’s ability to form stable metal complexes with distinct electronic and luminescent properties sets it apart from other similar Schiff bases .
Properties
IUPAC Name |
4-chloro-2-[(2-chloro-6-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)14(9)17-8-10-7-11(15)5-6-13(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYUTYJGJHVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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